3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene core, which is fused with a benzo[d]thiazole ring, and is further substituted with a chloro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and chloroacetic acid. The benzo[b]thiophene core can be synthesized via the cyclization of 2-bromothiophene with a suitable aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inhibiting key enzymes involved in cell proliferation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a hydrazine group instead of a methylthio group.
Benzo[d]thiazole-2-thiol derivatives: Compounds with a thiol group instead of a carboxamide group.
Thiophene derivatives: Compounds with variations in the thiophene core structure .
Uniqueness
3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS3/c1-22-9-6-7-11-13(8-9)24-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMLLHERNGJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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